molecular formula C21H21N B3029259 2,4,6-Trimethyl-N,N-diphenylaniline CAS No. 603134-65-2

2,4,6-Trimethyl-N,N-diphenylaniline

Cat. No.: B3029259
CAS No.: 603134-65-2
M. Wt: 287.4 g/mol
InChI Key: TZJRFZZCRASCAW-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N,N-diphenylaniline is an organic compound with the molecular formula C21H21N. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two phenyl groups, and the hydrogen atoms on the benzene ring are replaced by three methyl groups at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N,N-diphenylaniline typically involves the reaction of 2,4,6-trimethylaniline with diphenylamine under specific conditions. One common method includes:

    Starting Materials: 2,4,6-trimethylaniline and diphenylamine.

    Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 150-200°C) to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Handling: Ensuring the purity of 2,4,6-trimethylaniline and diphenylamine.

    Reaction Control: Maintaining optimal temperature and pressure conditions.

    Purification: Using distillation or recrystallization techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trimethyl-N,N-diphenylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts for Substitution: Lewis acids like aluminum chloride, ferric chloride.

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

2,4,6-Trimethyl-N,N-diphenylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4,6-Trimethyl-N,N-diphenylaniline involves its interaction with various molecular targets. The compound can:

    Bind to Enzymes: Inhibit or activate specific enzymes, affecting metabolic pathways.

    Interact with DNA: Intercalate into DNA strands, potentially leading to changes in gene expression.

    Modulate Receptor Activity: Bind to receptors on cell surfaces, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethyl-N-phenylaniline: Similar structure but with only one phenyl group attached to the nitrogen.

    2,4,6-Trimethylaniline: Lacks the diphenyl substitution on the nitrogen.

    N,N-Diphenylaniline: Does not have the methyl groups on the benzene ring.

Uniqueness

2,4,6-Trimethyl-N,N-diphenylaniline is unique due to the presence of both the trimethyl substitution on the benzene ring and the diphenyl substitution on the nitrogen. This combination imparts distinct chemical properties, such as increased steric hindrance and altered electronic distribution, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2,4,6-trimethyl-N,N-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N/c1-16-14-17(2)21(18(3)15-16)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJRFZZCRASCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N(C2=CC=CC=C2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599416
Record name 2,4,6-Trimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603134-65-2
Record name 2,4,6-Trimethyl-N,N-diphenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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